Chroman-2-ylmethanamine

Overview

Description

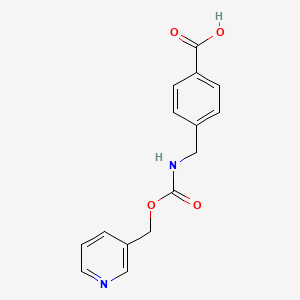

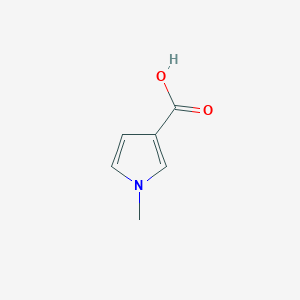

Chroman-2-ylmethanamine, also known as 3,4-dihydro-2H-chromen-2-ylmethanamine, is a compound with the molecular weight of 163.22 . It is stored in a dark place, sealed in dry, at 2-8°C .

Synthesis Analysis

A highly enantio- and diastereoselective method for the synthesis of functionalized chroman-2-ones and chromanes was achieved by using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation .Molecular Structure Analysis

The molecular formula of Chroman-2-ylmethanamine is C10H13NO . The InChI code is 1S/C10H13NO/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-7,11H2 .Physical And Chemical Properties Analysis

Chroman-2-ylmethanamine has a molecular weight of 199.68 g/mol . It has 2 hydrogen bond donor count and 2 hydrogen bond acceptor count . The exact mass is 199.0763918 g/mol .Scientific Research Applications

Synthesis and Characterization

- Chroman-2-ylmethanamine is used in the synthesis of various compounds. For instance, a study described the synthesis of ((thiophen-2-ylmethyl)amino)ethylidene)chromane-2,4-dione, which showed moderate anticancer activity (Vaseghi et al., 2021).

Medicinal Chemistry

- In medicinal chemistry, chroman-2-ylmethanamine derivatives are used as building blocks. For instance, repinotan (BAY×3702), a 5-hydroxytryptamine (5-HT 1A) antagonist, is synthesized using a chroman-2-yl framework (Gross, 2003).

Antiulcer Activity

- Some chroman-2-ylmethanamine analogues have shown antiulcer activity. A study found that the chroman analogue N-phenethyl-2-(chroman-4-yl)-1-methylethylamine had potent antiulcer activity (Yamato et al., 1988).

Chemical Synthesis

- Chroman-2-ylmethanamine is used in the chemical synthesis of chromans, as demonstrated by a study on the Pd-catalyzed carboetherification reactions for the construction of 2-substituted and 2,2-disubstituted chromans (Ward et al., 2012).

Fluorescent Chemosensor Development

- It has been used in creating fluorescent sensors for metal ions, such as the synthesis of a sensor for Zn(2+) differentiation from Cd(2+) (Li et al., 2014).

Analytical Chemistry

- Chroman-2-ylmethanamine derivatives are significant in chromatography. They are used in various aspects of chromatographic separation and analysis, including the development of novel chromatographic techniques (Kisley & Landes, 2014).

Therapeutic Applications

- Chroman-2-ylmethanamine derivatives, such as chroman-4-one, have shown a range of pharmacological activities and are used as scaffolds in drug designing and development (Kamboj & Singh, 2021).

Anticancer Activity

- Certain derivatives synthesized from chroman-2-ylmethanamine have been evaluated for their anticancer activity. For example, the study of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives showed promising results (Kumar et al., 2013).

Neuroprotective and Antioxidant Activities

- Chroman/catechol hybrids synthesized from chroman-2-ylmethanamine showed significant activity against oxidative stress-induced cellular damage, offering potential neuroprotective benefits (Koufaki et al., 2006).

Anticoagulant Research

- Chroman-2-ylmethanamine derivatives have been studied as anticoagulants, showing comparable efficacy to warfarin with reduced toxicity and genotoxicity (Stanković et al., 2015).

Dopaminergic Agent Development

- 2-(Aminomethyl)chromans have been synthesized and evaluated for their affinity for dopamine receptors, contributing to the development of novel dopaminergic agents (Mewshaw et al., 1997).

Sustainable Chemistry

- In the pursuit of sustainable chemistry, chroman-2-ylmethanamine derivatives have been explored to reduce the environmental impact of drug discovery, particularly in chromatography (Peterson et al., 2014).

Diabetes Research

- While some studies have explored the potential of chroman-2-ylmethanamine derivatives in diabetes treatment, results have been mixed, with some showing no significant effect in improving glycemic control (Kleefstra et al., 2007).

Bioactivity Studies

- Chroman-4-one derivatives, related to chroman-2-ylmethanamine, have been synthesized and studied for various bioactivities, emphasizing their importance in drug discovery (Emami & Ghanbarimasir, 2015).

Agricultural Applications

- Benzoxazoles, including derivatives of chroman-2-ylmethanamine, have been explored as novel herbicidal agents, showing potential phytotoxic activity and efficacy against various plant species (Sangi et al., 2018).

Safety and Hazards

Mechanism of Action

Mode of Action

It’s crucial to understand how this compound interacts with its targets and the resulting changes that occur in the biological system .

Biochemical Pathways

Understanding these pathways and their downstream effects would provide valuable insights into the compound’s biological activity .

Pharmacokinetics

Some properties such as gi absorption, bbb permeability, and lipophilicity have been reported . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic potential.

properties

IUPAC Name |

3,4-dihydro-2H-chromen-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRHATGBRQMDRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50460438 | |

| Record name | Chroman-2-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chroman-2-ylmethanamine | |

CAS RN |

3990-59-8 | |

| Record name | [(Chroman-2-yl)methyl]amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3990-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chroman-2-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-tert-butyl-2-mercapto-3-phenyl[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1312536.png)

![1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1312539.png)

![4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1312575.png)